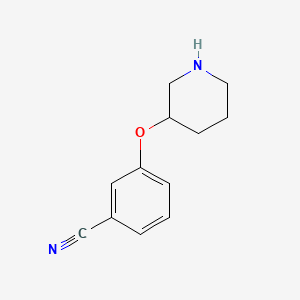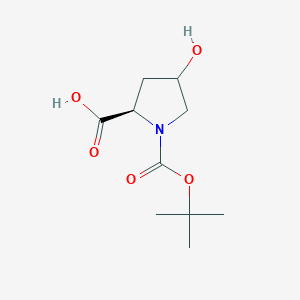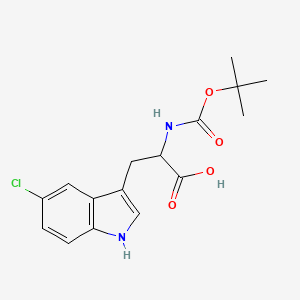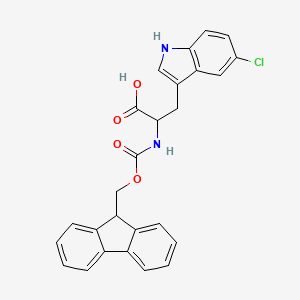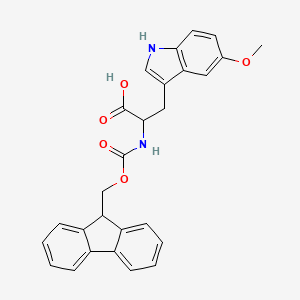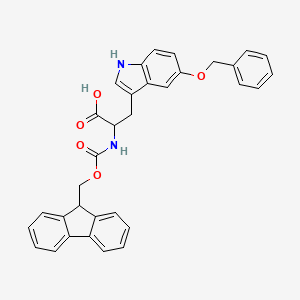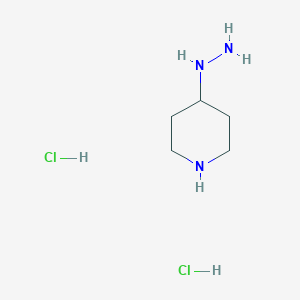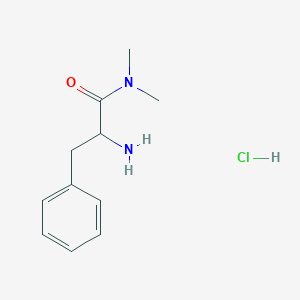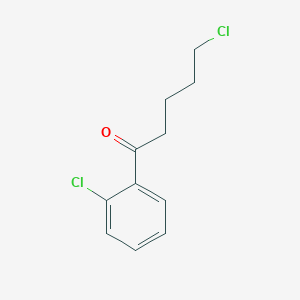
5-Chloro-1-(2-chlorophenyl)-1-oxopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated aromatic compounds is well-documented in the provided papers. For instance, paper describes the synthesis of a diazo compound from p-chloroaniline and 3-chlorobenzaldehyde, resulting in a compound with a diazo and amide functional group. Similarly, paper discusses the synthesis of a series of (4E)-N-(4-chlorophenyl)-5-substituted-2-diazo-3-oxopent-4-enoic acid amides from p-chloroaniline and various arylaldehydes. These syntheses involve the formation of complex molecules with multiple chlorinated aromatic rings, which suggests that the synthesis of "5-Chloro-1-(2-chlorophenyl)-1-oxopentane" would likely involve chlorinated intermediates and could be achieved through similar synthetic routes.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is characterized by the presence of chlorine atoms attached to aromatic rings, which can influence the overall geometry and electronic distribution of the molecule. In paper , the crystal structure of the synthesized compound is described in detail, including its crystallization in the monoclinic space group and specific unit cell parameters. The presence of chlorine atoms is likely to affect the electron density and molecular interactions, as seen in the detailed X-ray crystallographic analysis.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "5-Chloro-1-(2-chlorophenyl)-1-oxopentane," they do provide information on the reactivity of similar chlorinated compounds. The presence of diazo groups, as seen in papers and , indicates a potential for diverse chemical reactions, such as cycloadditions or insertions. The chlorinated aromatic rings could also undergo further substitution reactions, given the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds can be inferred from the data provided in the papers. For example, the crystallographic data in paper reveals the density and molecular weight of the compound, which can be correlated with its physical state and stability. The use of NMR, MS, and IR techniques in both papers and for investigating the synthesized compounds suggests that similar analytical methods would be applicable for determining the properties of "5-Chloro-1-(2-chlorophenyl)-1-oxopentane," such as its purity, molecular identity, and functional group characteristics. The dihedral angles and conformation of the rings described in paper provide additional insights into the potential steric and electronic properties that could be expected for "5-Chloro-1-(2-chlorophenyl)-1-oxopentane."
Aplicaciones Científicas De Investigación
Chlorogenic Acid in Food and Health:
- Chlorogenic acid, a phenolic compound, shows health-promoting properties like antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It's also used as a food additive due to its antimicrobial properties, making it a candidate for dietary supplements and functional foods (Santana-Gálvez, 2017).
Chlorinated Compounds as Endocrine Disruptors:
- DDT and its metabolite DDE act as endocrine disruptors and exhibit immunomodulatory functions. Despite being banned in the 1970s, their persistence and bioaccumulation raise concerns about their impact on reproductive and immune systems (Burgos-Aceves, 2021).
Chlorophenols in Waste Incineration:
- Chlorophenols (CPs) were important chemicals before being phased out due to their role as a major precursor of dioxins in processes like Municipal Solid Waste Incineration. The review discusses their concentration values, potential precursors, and the correlation between CP and dioxin concentrations (Peng, 2016).
Degradation of Chlorophenols:
- Chlorophenols (CPs) are identified as toxic to humans and the environment. This review focuses on the degradation of CPs by Zero Valent Iron (ZVI) and iron-based bimetallic systems, discussing the removal processes, mechanisms, and the role of iron oxides in these processes (Gunawardana, 2011).
Propiedades
IUPAC Name |
5-chloro-1-(2-chlorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTWKLVEJWBFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621988 |
Source


|
| Record name | 5-Chloro-1-(2-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(2-chlorophenyl)-1-oxopentane | |
CAS RN |
487058-79-7 |
Source


|
| Record name | 5-Chloro-1-(2-chlorophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487058-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(2-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




